2-(烟酰胺)乙基4-硝基苯甲酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

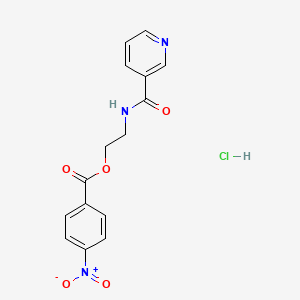

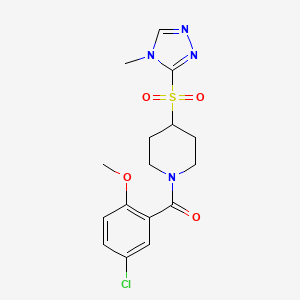

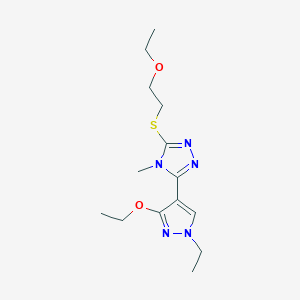

This compound is a derivative of 4-nitrobenzoic acid, which is an organic compound consisting of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring . The “2-(Nicotinamido)ethyl” part suggests the presence of a nicotinamide (a form of vitamin B3) attached to the benzene ring via an ethyl linker.

Synthesis Analysis

While the exact synthesis method for this compound is not available, it might involve the esterification of 4-nitrobenzoic acid with an appropriate alcohol, followed by the attachment of the nicotinamide group .Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring core, with a nitro group and a carboxylic ester group attached. The ester group would be connected to a nicotinamide group via an ethyl linker .Chemical Reactions Analysis

The nitro group in the compound can undergo reduction reactions to form amines . The ester group can undergo hydrolysis to form carboxylic acids and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, nitrobenzoic acid derivatives are crystalline solids at room temperature .科学研究应用

药物共晶合成

- 与烟酰胺的共晶:Lemmerer 等人(2010 年)的一项研究重点关注涉及 2-氯-4-硝基苯甲酸和烟酰胺的共晶的合成和表征。这种共晶形成增强了热稳定性,并且由于共晶的特性比纯化合物有了改善,因此可能对药物应用产生影响 Lemmerer、Esterhuysen 和 Bernstein,2010 年.

抑制剂和生物活性

- 水通道蛋白抑制剂:与烟酰胺相关的 2-烟酰胺-1,3,4-噻二唑的结构表征证明了其作为水通道蛋白抑制剂的潜力。此类化合物在抗菌和抗炎活性中发挥作用,了解其结构是利用这些特性的关键 伯内特、约翰斯顿和格林,2015 年.

溶解度和传质增强

- 水溶剂研究:Thenesh-Kumar 等人(2009 年)的研究探讨了烟酰胺等水溶剂对 2-硝基苯甲酸的溶解度和传质系数的影响。这项研究对于药物制造过程很重要,特别是在提高某些化合物的溶解度和转移率方面 Thenesh-Kumar、Gnana-Prakash 和 Nagendra-Gandhi,2009 年.

分子结构和稳定性

- 分子盐/共晶研究:Oruganti 等人(2017 年)对 2-氯-4-硝基苯甲酸的分子盐进行的研究揭示了这些化合物的晶体结构和稳定性的见解,这对于开发更有效的药物至关重要 Oruganti、Nechipadappu、Khade 和 Trivedi,2017 年.

抗惊厥活性

- 金属配合物研究:D'angelo 等人(2008 年)对与 3-硝基-4-羟基苯甲酸的 Zn(II) 和 Co(II) 配合物进行的研究重点关注其结构和抗惊厥活性。此类研究对于开发具有潜在治疗应用的新型药物化合物至关重要 D'angelo、Morgant、Ghermani、Desmaële、Fraisse、Bonhomme、Dichi、Sghaier、Li、Journaux 和 Sorenson,2008 年.

作用机制

The mechanism of action of this compound is not known as it would depend on its intended use. If it’s intended for biological applications, the nicotinamide group might play a role, given that nicotinamide is involved in many biological processes as a component of NAD and NADP, two coenzymes essential for cellular metabolism .

安全和危害

属性

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 4-nitrobenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5.ClH/c19-14(12-2-1-7-16-10-12)17-8-9-23-15(20)11-3-5-13(6-4-11)18(21)22;/h1-7,10H,8-9H2,(H,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRGFEAXRFCLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)

![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)

![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)

![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)